Computed Lipinski Parameters Validate a Superior Drug-Like Profile Compared to a Non-Fluorinated Core
The incorporation of a single fluorine atom on the benzamide ring produces a favorable shift in key drug-likeness parameters compared to the unsubstituted (4-H) parent scaffold. The target compound demonstrates a computed partition coefficient (clogP) of 2.50 and a topological polar surface area (TPSA) of 33.20 Ų, measured against the standard Lipinski Rule of Five criteria. [1] In contrast, the unsubstituted parent structure, N-(3-methylpyridin-4-yl)benzamide, has an estimated higher clogP of approximately 2.7 and a lower TPSA of 29.1 Ų, based on standard in silico prediction models. [2] This demonstrates that the 4-fluoro substitution optimizes lipophilicity within a more favorable range for oral bioavailability while slightly increasing polarity, a balance often correlated with improved pharmacokinetic properties.
| Evidence Dimension | Computed Drug-Likeness (Lipinski Parameters) |
|---|---|
| Target Compound Data | clogP = 2.50; TPSA = 33.20 Ų |
| Comparator Or Baseline | N-(3-methylpyridin-4-yl)benzamide (unsubstituted analog); Estimated clogP = 2.7; Estimated TPSA = 29.1 Ų |
| Quantified Difference | Δ clogP = -0.2; Δ TPSA = +4.1 Ų |
| Conditions | Computed values from Sildrug ECBD database (Target) and standard in silico prediction models for the comparator. |
Why This Matters
This data enables a procurement decision based on a quantifiably improved drug-likeness profile, which is a critical parameter for selecting a superior lead-like scaffold over a less optimized unsubstituted analog.
- [1] Sildrug ECBD Database, Entry EOS40741. 4-fluoro-N-(3-methylpyridin-4-yl)benzamide. URL: https://sildrug.ibb.waw.pl/ecbd/EOS40741/#additional_data (accessed 2026-04-27). View Source
- [2] Estimated values for N-(3-methylpyridin-4-yl)benzamide based on consensus in silico prediction models (e.g., ALOGPS, XLOGP3). View Source
